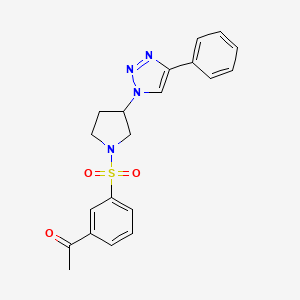

![molecular formula C21H15ClN2O4 B2384899 8-クロロ-11-オキソ-10,11-ジヒドロジベンゾ[b,f][1,4]オキサゼピン-2-イル)-3-メトキシベンズアミド CAS No. 922084-29-5](/img/structure/B2384899.png)

8-クロロ-11-オキソ-10,11-ジヒドロジベンゾ[b,f][1,4]オキサゼピン-2-イル)-3-メトキシベンズアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

- 8-クロロ-11-オキソ-10,11-ジヒドロジベンゾ[b,f][1,4]オキサゼピン-2-イル)-3-メトキシベンズアミドは、抗精神病薬および抗不安薬としての可能性を示しています。研究者たちは、不安障害、統合失調症、および関連する状態の管理におけるその使用を探求してきました。 その作用機序は、神経伝達物質系の調節、特にセロトニンおよびドーパミン受容体の調節に関与しています .

- 研究によると、この化合物は神経保護作用を持つ可能性があります。それは、酸化ストレス、炎症、および興奮毒性からニューロンを保護する役割を果たす可能性があります。 研究者たちは、アルツハイマー病やパーキンソン病などの神経変性疾患の治療におけるその可能性を調査しています .

- 8-クロロ-11-オキソ-10,11-ジヒドロジベンゾ[b,f][1,4]オキサゼピン-2-イル)-3-メトキシベンズアミドは、抗炎症作用を示します。 これは、プロ炎症性サイトカインおよび酵素を阻害し、関節リウマチや炎症性腸疾患などの炎症を伴う状態に関連しています .

- 前臨床研究では、この化合物が特定のがん細胞株に対して細胞毒性を示すことが示されています。研究者たちは、腫瘍の増殖と転移を阻害する役割を調査しています。 抗がん剤としての完全な可能性を探るには、さらなる研究が必要です .

- 8-クロロ-11-オキソ-10,11-ジヒドロジベンゾ[b,f][1,4]オキサゼピン-2-イル)-3-メトキシベンズアミドは、抗菌剤として有望です。これは、細菌、真菌、および一部のウイルスに対して活性があります。 用途には、創傷治癒、局所製剤、および耐性病原体の駆除が含まれます .

- 研究者たちは、特に慢性疼痛管理におけるその鎮痛効果を調査しています。 この化合物は、疼痛経路を調節し、有意な副作用なしに緩和を提供する可能性があります .

- そのユニークな構造から、この化合物は精神薬理学において注目されています。 科学者たちは、神経伝達物質受容体との相互作用とその新しい治療薬としての可能性を探求しています .

抗精神病薬および抗不安薬としての特性

神経保護作用

抗炎症作用

抗がん剤の可能性

抗菌作用

鎮痛効果

精神薬理学的研究

作用機序

Target of Action

The primary targets of this compound are the D2 dopamine receptors and 5-HT2 serotonin receptors . These receptors play crucial roles in the central nervous system, influencing a variety of physiological functions such as mood, reward, and cognition.

Mode of Action

The compound acts as an antagonist at the D2 dopamine and 5-HT2 serotonin receptors . This means it binds to these receptors but does not activate them, instead, it blocks or dampens the receptor’s response to natural neurotransmitters. This can lead to changes in the transmission of signals within the brain.

Biochemical Pathways

The antagonism of D2 dopamine and 5-HT2 serotonin receptors can affect several biochemical pathways. For instance, it can influence the dopaminergic pathways involved in reward and motivation, and the serotonergic pathways that regulate mood and anxiety . The downstream effects can include changes in neuronal firing rates and patterns, alterations in the release of other neurotransmitters, and modifications to cellular signaling cascades.

Result of Action

The molecular and cellular effects of the compound’s action can vary depending on the specific context. In general, by blocking D2 dopamine and 5-HT2 serotonin receptors, the compound can modulate the activity of neural circuits and alter various brain functions. This can lead to changes in behavior and cognition, and potentially contribute to its therapeutic effects .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the presence of other drugs or substances, the physiological state of the patient, and external conditions such as temperature and pH. For instance, the compound’s stability and activity could be affected by its thermal environment, as suggested by studies showing that related compounds have high thermal stability .

特性

IUPAC Name |

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O4/c1-27-15-4-2-3-12(9-15)20(25)23-14-6-8-18-16(11-14)21(26)24-17-10-13(22)5-7-19(17)28-18/h2-11H,1H3,(H,23,25)(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGTUKGNXJETTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/new.no-structure.jpg)

![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2384822.png)

![2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2384823.png)

![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine](/img/structure/B2384824.png)

![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2384826.png)

![[4-[(E)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2384827.png)

![Allyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2384833.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2384835.png)

![2-[(4-Chlorobenzyl)amino]-4-(4-chlorophenyl)-4-oxobutanoic acid](/img/structure/B2384836.png)

![2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2384838.png)